![molecular formula C19H21F3N2O B6056295 1-(2-methoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B6056295.png)
1-(2-methoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine
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Overview
Description
1-(2-methoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine, commonly referred to as TFMPP, is a synthetic compound that is commonly used in scientific research. TFMPP is a member of the piperazine family of compounds, which are known for their psychoactive properties. TFMPP is a popular research tool because of its ability to selectively bind to certain receptors in the brain, which can help scientists better understand the mechanisms of certain neurological disorders.
Mechanism of Action
TFMPP is known to selectively bind to certain receptors in the brain, including the 5-HT1A and 5-HT2A receptors. When TFMPP binds to these receptors, it can affect the release of various neurotransmitters, including serotonin and dopamine. This can lead to changes in mood, behavior, and other physiological responses.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. TFMPP has also been shown to affect the release of various neurotransmitters, including serotonin and dopamine, which can lead to changes in mood, behavior, and other physiological responses.
Advantages and Limitations for Lab Experiments
One advantage of using TFMPP in lab experiments is its ability to selectively bind to certain receptors in the brain, which can help scientists better understand the mechanisms of certain neurological disorders. However, one limitation of using TFMPP in lab experiments is its potential for toxicity and other adverse effects, which can limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research involving TFMPP. One potential direction is the development of new drugs that selectively target certain receptors in the brain, which could lead to the development of new treatments for neurological disorders. Another potential direction is the study of the long-term effects of TFMPP and other piperazine compounds on brain function and behavior, which could help scientists better understand the risks and benefits of using these compounds in scientific research.
Synthesis Methods
TFMPP is typically synthesized through a multi-step process that involves the reaction of various chemical reagents. The process begins with the reaction of 2-methoxyphenylacetonitrile with hydroxylamine to form the corresponding oxime. The oxime is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 4-(trifluoromethyl)benzyl chloride to form TFMPP.
Scientific Research Applications
TFMPP is commonly used in scientific research to study the mechanisms of certain neurological disorders, such as Parkinson's disease and schizophrenia. TFMPP is known to selectively bind to certain receptors in the brain, which can help scientists better understand how these receptors function and how they are affected by various drugs and other compounds.
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c1-25-18-5-3-2-4-17(18)24-12-10-23(11-13-24)14-15-6-8-16(9-7-15)19(20,21)22/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFQXPHYQASDRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine |
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